molecular formula C24H32N6O2S B12433250 Glutaminyl Cyclase Inhibitor 3

Glutaminyl Cyclase Inhibitor 3

Cat. No.: B12433250
M. Wt: 468.6 g/mol
InChI Key: MXAZSKBTKUGBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaminyl Cyclase Inhibitor 3 is a potent inhibitor of the enzyme glutaminyl cyclase, which plays a crucial role in the formation of pyroglutamate-modified peptides. These peptides are implicated in various neurodegenerative diseases, including Alzheimer’s disease. The inhibition of glutaminyl cyclase has emerged as a promising therapeutic strategy for mitigating the progression of such diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaminyl Cyclase Inhibitor 3 involves several key steps. One common method includes the use of benzonitrile-based compounds. The synthetic route typically involves:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include continuous flow synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Glutaminyl Cyclase Inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxidizing agents to modify the chemical structure.

    Reduction: Utilizes reducing agents to alter the compound’s oxidation state.

    Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original inhibitor, which may exhibit different levels of potency and specificity towards glutaminyl cyclase.

Scientific Research Applications

Glutaminyl Cyclase Inhibitor 3 has a wide range of scientific research applications:

Mechanism of Action

Glutaminyl Cyclase Inhibitor 3 exerts its effects by binding to the active site of the glutaminyl cyclase enzyme, thereby preventing the cyclization of N-terminal glutaminyl or glutamyl peptides into pyroglutamate-modified peptides. This inhibition reduces the formation of neurotoxic aggregates, which are implicated in the progression of neurodegenerative diseases . The molecular targets include the enzyme’s zinc-binding site, which is crucial for its catalytic activity .

Properties

Molecular Formula

C24H32N6O2S

Molecular Weight

468.6 g/mol

IUPAC Name

1-[4-[4-(2-aminopyridin-4-yl)butoxy]-3-methoxyphenyl]-3-[3-(5-methylimidazol-1-yl)propyl]thiourea

InChI

InChI=1S/C24H32N6O2S/c1-18-16-26-17-30(18)12-5-10-28-24(33)29-20-7-8-21(22(15-20)31-2)32-13-4-3-6-19-9-11-27-23(25)14-19/h7-9,11,14-17H,3-6,10,12-13H2,1-2H3,(H2,25,27)(H2,28,29,33)

InChI Key

MXAZSKBTKUGBLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OCCCCC3=CC(=NC=C3)N)OC

Origin of Product

United States

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